molecular formula C4H3F3O4 B11917032 2-Oxo-2-(2,2,2-trifluoroethoxy)acetic acid

2-Oxo-2-(2,2,2-trifluoroethoxy)acetic acid

Cat. No.: B11917032
M. Wt: 172.06 g/mol
InChI Key: CEMJPCANJOXITK-UHFFFAOYSA-N
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Description

2-Oxo-2-(2,2,2-trifluoroethoxy)acetic acid (CAS 554410-71-8) is a chemical building block of interest in organic and medicinal chemistry research . Compounds featuring the 2,2,2-trifluoroethoxy group are frequently explored in pharmaceutical development for their potential to modulate the properties of larger molecules . For instance, similar trifluoroethoxy-containing structures are investigated as intermediates in the synthesis of active pharmaceutical ingredients, including potential therapeutics for autoimmune and inflammatory disorders . In synthetic chemistry, such reagents can serve as key intermediates for constructing more complex target molecules, such as heterocyclic compounds like oxazolines, which are valuable scaffolds in organic synthesis . This product is offered with a purity of 95% and is intended for research and development applications in a laboratory setting . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-2-(2,2,2-trifluoroethoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3O4/c5-4(6,7)1-11-3(10)2(8)9/h1H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMJPCANJOXITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Oxo 2 2,2,2 Trifluoroethoxy Acetic Acid and Its Precursors

Strategies for Incorporating the 2,2,2-Trifluoroethoxy Moiety into Carboxylic Acid Systems

The introduction of the 2,2,2-trifluoroethoxy group is a critical step in the synthesis of the target compound. This fluorinated moiety can significantly alter the chemical and physical properties of the parent molecule.

Direct Etherification and Esterification Routes involving 2,2,2-Trifluoroethanol (B45653)

One of the most direct methods for incorporating the 2,2,2-trifluoroethoxy group is through reactions with 2,2,2-trifluoroethanol (TFE). wikipedia.org TFE is a colorless, water-miscible liquid with a smell similar to ethanol. wikipedia.org Due to the high electronegativity of the trifluoromethyl group, TFE exhibits a more acidic character than ethanol. wikipedia.org

Esterification of a suitable carboxylic acid precursor with TFE is a common strategy. For instance, ethyl 2-fluorobenzoate (B1215865) can be reacted with TFE in the presence of a strong base like potassium tert-butoxide in tetrahydrofuran (B95107) (THF) to yield ethyl 2-(2,2,2-trifluoroethoxy)benzoate. mdpi.com This reaction proceeds by deprotonation of TFE, followed by nucleophilic aromatic substitution. mdpi.com

Similarly, direct etherification of a molecule containing a hydroxyl group can be achieved using TFE. These reactions often require activation of the hydroxyl group or the use of coupling agents to facilitate the formation of the ether linkage.

Approaches Utilizing Fluorinated Synthons

An alternative to using TFE directly involves the use of more reactive fluorinated synthons. These reagents can offer advantages in terms of reaction conditions and yields. The incorporation of fluorinated groups into organic molecules is a key strategy for enhancing drug-like properties. acs.org

One such synthon is trifluoroethyl triflate, which is a highly reactive electrophilic source of the trifluoroethyl group. It can react with a variety of nucleophiles, including carboxylates and alkoxides, to introduce the 2,2,2-trifluoroethoxy moiety. The use of such powerful electrophiles allows for the trifluoroethoxylation of less reactive substrates under milder conditions.

Another approach involves the use of compounds already containing the trifluoroethoxy group, which are then elaborated to the desired carboxylic acid. For example, 2-(2,2,2-trifluoroethoxy)benzoic acid can be synthesized and then further modified. mdpi.com This strategy can be advantageous when direct trifluoroethoxylation is challenging.

Formation of Alpha-Keto Acid Functionality

The α-keto acid group is a key structural feature of the target molecule, and its formation can be achieved through several synthetic routes. wikipedia.orgkegg.jp α-Keto acids, also known as 2-oxoacids, have the ketone group adjacent to the carboxylic acid. wikipedia.org

Oxidation Reactions Leading to 2-Oxo Acid Formation

Oxidation of a corresponding α-hydroxy acid or its ester is a common and effective method for the synthesis of α-keto acids. Various oxidizing agents can be employed for this transformation. For instance, the oxidation of 2-hydroxy-2-(2,2,2-trifluoroethoxy)acetic acid or its esters would directly yield the desired product.

The choice of oxidant is crucial to avoid over-oxidation or side reactions. Common reagents for this type of oxidation include Swern oxidation (using oxalyl chloride and dimethyl sulfoxide), Dess-Martin periodinane, and various chromium- or manganese-based oxidants. The oxidation of 2-oxoacid dehydrogenase complexes can lead to the formation of superoxide/hydrogen peroxide. nih.gov

Derivatization from Suitable Carboxylic Acid Precursors

Another strategy involves the derivatization of a suitable carboxylic acid precursor. thermofisher.comnih.gov This can involve several steps to introduce the keto functionality at the alpha position. For example, a carboxylic acid can be converted to its acid chloride, which can then be reacted with a suitable nucleophile to introduce a group that can be subsequently oxidized to a ketone.

One such method involves the reaction of an activated carboxylic acid with a diazomethane (B1218177) derivative, followed by oxidation. Alternatively, a carboxylic acid can be α-brominated and then subjected to hydrolysis and oxidation to furnish the α-keto acid. The derivatization of unsaturated substrates can direct oxidative cleavage to the desired site. google.com

Stereoselective Synthesis of 2-Oxo-2-(2,2,2-trifluoroethoxy)acetic Acid Derivatives

For applications where chirality is important, the stereoselective synthesis of derivatives of this compound is a significant challenge. nih.govrsc.org This requires the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the reactions.

One approach to achieving stereoselectivity is through the use of chiral catalysts in the oxidation of α-hydroxy esters. Asymmetric dihydroxylation followed by oxidation is a powerful method for producing chiral α-keto esters. For example, a Sharpless asymmetric dihydroxylation of a vinyl ether bearing the 2,2,2-trifluoroethoxy group could provide a chiral diol, which can then be selectively oxidized to the corresponding α-keto acid derivative.

Asymmetric Fluorination Approaches for Alpha-Substituted Acetic Acids

The introduction of a fluorine atom at a stereogenic center presents a significant synthetic challenge. Asymmetric fluorination of α-substituted acetic acid derivatives is a key strategy to produce enantioenriched fluorinated compounds. Various catalytic systems have been developed for this purpose, employing transition metals or organocatalysts to achieve high levels of stereocontrol.

One notable approach involves the use of chiral palladium complexes. For instance, the catalytic enantioselective fluorination of β-ketoesters using chiral palladium complexes has been shown to produce α-fluorinated products in high yields and with excellent enantiomeric excesses (up to 99% ee). koreascience.kr These reactions can often be performed in alcoholic solvents, which is advantageous from a green chemistry perspective. koreascience.kr Another strategy utilizes a NiCl2-Binap catalytic system for the asymmetric fluorination of α-aryl acetic acid derivatives. nih.gov

Organocatalytic methods have also emerged as powerful tools for asymmetric fluorination. For example, chiral primary amine catalysts derived from β,β-diaryl serine have been used for the α-fluorination of β-dicarbonyl compounds, achieving up to 98% ee. researchgate.net These reactions are often enhanced by the addition of inorganic bases. researchgate.net The development of these methods highlights the progress in creating stereogenic C-F bonds with high precision. nih.govresearchgate.net

Substrate TypeCatalyst SystemFluorinating AgentSolventYield (%)Enantiomeric Excess (ee, %)Reference
β-KetoestersChiral Palladium ComplexN-Fluorobenzenesulfonimide (NFSI)EthanolHighup to 99 koreascience.kr
α-Aryl Acetic Acid DerivativesNiCl2-Binap/R3SiOTf/2,6-lutidineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified nih.gov
β-Dicarbonyl Compoundsβ,β-Diaryl Serine DerivativeSelectfluorNot Specified50-99up to 98 researchgate.net
α-Branched β-DicarbonylsAmide-based Cinchona AlkaloidsSelectfluorNot Specifiedup to 99High researchgate.net
Tryptophol DerivativesChiral Anion Phase-Transfer CatalystSelectfluorNot SpecifiedModerate to ExcellentModerate to Excellent researchgate.net

Chiral Catalyst Systems in Fluorinated Acid Synthesis

The choice of the chiral catalyst is paramount in achieving high enantioselectivity in the synthesis of fluorinated acids and their precursors. Chiral phosphoric acids (CPAs) have proven to be particularly effective in a variety of asymmetric transformations, including the synthesis of fluorinated heterocycles with quaternary stereocenters. mdpi.com In one study, a CPA-catalyzed enantioselective condensation/amine addition cascade between 2-(1H-indolyl)anilines and fluorinated ketones, including ethyl trifluoropyruvate, afforded products with excellent yields and up to 97% enantiomeric excess. mdpi.com

Transition metal-based chiral catalysts have also been extensively explored. Titanium/TADDOL complexes were among the first to be used for the catalytic enantioselective fluorination of β-ketoesters, achieving up to 90% ee. researchgate.netnih.gov Subsequently, complexes of other metals such as copper and zinc have been developed. For example, chiral bis(oxazoline)-copper complexes have been used for the fluorination of β-ketoesters, and DBFOX-Ph/Ni(ClO4)2 complexes have shown extremely high levels of enantioselectivity in similar transformations. nih.gov

Catalyst TypeLigand/MotifMetal (if applicable)SubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Chiral Phosphoric Acid(R)-4aN/A2-(1H-indolyl)aniline and trifluoromethyl phenyl ketone6192 mdpi.com
Chiral Phosphoric AcidSPINOL-derivedN/A3,4-dihydroisoquinolines and diarylphosphine oxidesGood to ExcellentModerate researchgate.net
Metal ComplexTADDOLTitaniumβ-Ketoesters>80up to 90 researchgate.netnih.gov
Metal ComplexBis(oxazoline)Copperβ-KetoestersNot Specified>80 (for one substrate) nih.gov
Metal ComplexDBFOX-PhNickelβ-KetoestersNot SpecifiedExtremely High nih.gov

Green Chemistry Approaches in the Synthesis of Fluorinated Alpha-Keto Acids

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including fluorinated alpha-keto acids. A key aspect of this is the use of biocatalysis, which offers mild reaction conditions and high selectivity, thereby reducing the environmental impact. For instance, engineered enzymes such as pyruvate (B1213749) aldolases have been utilized for the asymmetric synthesis of secondary and tertiary fluorides from β-fluoro-α-ketoacids. nih.govchemrxiv.org This biocatalytic approach provides access to enantiopure fluorinated building blocks in an atom-economical manner. nih.govchemrxiv.org

Another green strategy involves the use of more environmentally benign reagents and solvents. The development of catalytic systems that can operate in less hazardous solvents, such as alcohols or even water, is a significant advancement. koreascience.kr Furthermore, photoredox catalysis using visible light has emerged as a powerful tool for mild and selective C-F bond formation. nih.gov Metal-free photoredox systems for the carbofluorination of dehydroalanine (B155165) derivatives have been developed, providing access to a wide range of α-fluoro-α-amino acids under mild conditions. nih.gov The synthesis of α-keto acids from renewable biomass sources is also a promising green alternative to traditional chemical methods that often rely on harsh reagents and conditions. mdpi.com

Reactivity and Mechanistic Investigations of 2 Oxo 2 2,2,2 Trifluoroethoxy Acetic Acid Systems

Mechanistic Studies of Reaction Pathways Involving the Alpha-Keto Acid Functionality

The reactivity of 2-Oxo-2-(2,2,2-trifluoroethoxy)acetic acid is largely centered around its alpha-keto acid core. This functionality provides multiple sites for chemical transformations, including decarboxylation and reactions at the electrophilic carbonyl center.

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a characteristic reaction of α-keto acids. stackexchange.comyoutube.com For this compound, this process can be initiated under thermal or catalytic conditions. In the presence of dilute sulfuric acid and heat, α-keto acids can decarboxylate to yield an aldehyde. stackexchange.com The enzymatic decarboxylation of α-keto acids is also a well-established biological process, often involving thiamine (B1217682) pyrophosphate (TPP) as a cofactor, which acts as a nucleophile attacking the carbonyl carbon. nih.gov

Recent advancements have highlighted photoredox catalysis as a mild and efficient method for the decarboxylation of carboxylic acids, including α-keto acids and fluorinated variants. nih.govnih.gov These methods often involve the generation of a radical intermediate through a single-electron transfer (SET) process, which then undergoes facile decarboxylation. nih.gov For instance, visible-light-mediated photoredox catalysis can be used for the direct conversion of aliphatic carboxylic acids to the corresponding alkyl fluorides, a process that proceeds via a carboxyl radical. nih.gov The presence of the electron-withdrawing trifluoroethoxy group in this compound is expected to influence the stability of any radical or anionic intermediates formed during decarboxylation.

The carbonyl carbon of the alpha-keto acid functionality is highly electrophilic due to the polarization of the carbon-oxygen double bond and the inductive effect of the adjacent carboxylic acid and trifluoroethoxy groups. ncert.nic.inmsu.edu This electrophilicity makes it a prime target for nucleophilic attack. ncert.nic.in The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. ncert.nic.inlibretexts.org In the case of this compound, this tetrahedral intermediate can then undergo further reactions, such as protonation of the alkoxide.

The reactivity of the carbonyl carbon is enhanced by the presence of electron-withdrawing groups. ncert.nic.in Acid catalysis can further increase the electrophilic character of the carbonyl carbon by protonating the carbonyl oxygen. quora.com

While the carbonyl carbon is electrophilic, the alpha-carbon can exhibit nucleophilic character through the formation of an enol or enolate intermediate. wikipedia.org This allows for electrophilic substitution reactions to occur at the alpha-position. msu.eduwikipedia.org The acidity of the α-hydrogen is increased by the electron-withdrawing effect of the carbonyl group. ncert.nic.inwikipedia.org

Role of the 2,2,2-Trifluoroethoxy Group in Directing Reactivity

The 2,2,2-trifluoroethoxy group plays a significant role in modulating the reactivity of the entire molecule through its strong electron-withdrawing inductive effect and its potential participation in chemical transformations.

The trifluoromethyl group (CF₃) is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This strong negative inductive effect (-I effect) is transmitted through the ethoxy linkage to the rest of the molecule, significantly impacting its reactivity. libretexts.orgfirsthope.co.in The -I effect of the 2,2,2-trifluoroethoxy group increases the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion. libretexts.orgstackexchange.com This stabilization arises from the dispersal of the negative charge by the electron-withdrawing substituent. stackexchange.com

The table below illustrates the effect of halogen substitution on the acidity of acetic acid, demonstrating the significant impact of the inductive effect.

Carboxylic AcidpKaRelative Acidity to Acetic Acid
Acetic Acid4.761
Fluoroacetic Acid2.59148
Chloroacetic Acid2.8679
Bromoacetic Acid2.9072
Iodoacetic Acid3.1838
Trifluoroacetic Acid0.52173,780

The inductive effect also enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. ncert.nic.in This can influence the rate and selectivity of reactions at the carbonyl center.

The ether linkage in the 2,2,2-trifluoroethoxy group can participate in both intramolecular and intermolecular reactions. Intramolecular reactions, where functional groups within the same molecule react, can lead to the formation of cyclic products. masterorganicchemistry.commasterorganicchemistry.com For instance, if a suitable nucleophile is present elsewhere in a molecule containing an ether, an intramolecular Williamson ether synthesis can occur to form a cyclic ether. masterorganicchemistry.com While not directly applicable to the ground state of this compound, this highlights the potential for the ether oxygen to act as an internal nucleophile in derivatives or under specific reaction conditions.

Intermolecularly, the fluorinated ether moiety can influence the molecule's interactions with other molecules and solvents. acs.orgwpmucdn.com Fluorinated ethers are known to have different solvation properties compared to their non-fluorinated counterparts, which can affect reaction rates and equilibria. wpmucdn.comrsc.org The presence of the highly electronegative fluorine atoms can lead to specific intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding with suitable donors.

Catalytic Transformations Involving this compound

The unique structural features of this compound make it an interesting candidate for various catalytic transformations. The alpha-keto acid functionality is a versatile precursor for the synthesis of other valuable compounds. acs.orgacs.org

Catalytic decarboxylative coupling reactions are a powerful tool in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. acs.orgchinesechemsoc.org Given the propensity of α-keto acids to undergo decarboxylation, this compound could serve as a substrate in such reactions, providing a trifluoroethoxymethyl-carbonyl moiety for coupling with various partners. For example, metallaphotoredox catalysis has been successfully employed for the decarboxylative acylation of aliphatic carboxylic acids. chinesechemsoc.org

Furthermore, catalytic methods for the fluorination of organic molecules are of great interest. rsc.orgnih.gov While this molecule is already fluorinated, its derivatives could potentially be used in catalytic systems, either as substrates or as ligands for metal catalysts. The electron-withdrawing nature of the trifluoroethoxy group can tune the electronic properties of a catalytic complex, thereby influencing its activity and selectivity.

Research Findings on this compound Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, specific research detailing the reactivity and mechanistic investigations of this compound is not publicly available.

Extensive queries related to the compound's involvement in organocatalysis, Brønsted acid catalysis, transition metal-catalyzed C-H functionalization, and boron-catalyzed reaction systems yielded no direct results. Similarly, information regarding its reaction kinetics and thermodynamics could not be located.

While the search provided general information on the catalytic methods mentioned in the requested outline, none of the retrieved sources specifically named or studied the compound "this compound." The scientific community has published extensively on various fluorinated compounds and their applications in catalysis; however, this particular molecule does not appear to have been a subject of published research within the scope of the inquiry.

Therefore, the generation of a detailed article adhering to the provided structure is not possible based on the currently accessible scientific literature. The absence of data prevents a scientifically accurate and informative discussion on the specified topics for this compound.

Table of Compounds Mentioned

Derivatives and Structural Analogues of 2 Oxo 2 2,2,2 Trifluoroethoxy Acetic Acid

Synthesis and Characterization of Esters and Amides of 2-Oxo-2-(2,2,2-trifluoroethoxy)acetic Acid

The synthesis of esters and amides from this compound follows established organic chemistry principles. Esterification can be achieved through standard methods such as Fischer esterification with an alcohol under acidic catalysis. The large-scale production of related 2-aryl-2-oxo-acetic acid esters often involves a multi-stage process starting from halomethyl aromatics. google.com

Amide synthesis is similarly versatile. One common method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like oxalyl chloride, which is then reacted with a primary or secondary amine. escholarship.org This approach has been successfully used to prepare a variety of N-substituted amides. escholarship.orgnih.gov An alternative and direct amidation method utilizes tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, a commercially available reagent that effectively couples carboxylic acids with a wide range of amines under mild conditions. organic-chemistry.org This method is notable for its operational simplicity and often allows for product purification by simple filtration without the need for aqueous workup or chromatography. organic-chemistry.org

A study on the synthesis of N-(2-oxo-3-oxetanyl)amides, which are structurally related, provides a general procedure where an acyl chloride is reacted with the amine component in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as dichloromethane (B109758) (CH₂Cl₂). escholarship.orglibretexts.org This highlights a robust pathway for generating amide derivatives.

Table 1: General Synthetic Methods for Amide Formation

MethodReagentsKey Features
Acyl Chloride Method1. Oxalyl Chloride, cat. DMF2. Amine, Et₃NTwo-step process; versatile for various amines. escholarship.orglibretexts.org
Borate-Mediated CouplingB(OCH₂CF₃)₃, AmineDirect one-pot synthesis; mild conditions; low racemization. organic-chemistry.org

The characterization of these derivatives relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to confirm their structural integrity.

Alpha-Substituted Derivatives: Introduction of Halogens and Alkyl Groups at the Alpha-Position

The α-carbon of this compound and its derivatives is activated and amenable to substitution reactions. The introduction of halogens, particularly fluorine, at this position can significantly modulate the molecule's chemical and physical properties.

The α-halogenation of ketones is a well-established transformation. libretexts.orglibretexts.orglibretexts.org In acidic conditions, the reaction proceeds through an enol intermediate. libretexts.orglibretexts.orglibretexts.org The rate of this reaction is often dependent on the concentration of the ketone and the acid catalyst but independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.orgpressbooks.pub For introducing fluorine, electrophilic fluorinating agents are commonly employed. Selectfluor®, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a widely used reagent for the α-fluorination of carbonyl compounds. sapub.orgresearchgate.netscispace.com Studies on cyclic ketones have shown that reagents like Selectfluor® can effectively monofluorinate the α-position, often proceeding through an enol or enolate intermediate. sapub.orgresearchgate.netscispace.com

The introduction of different halogens (F, Cl, Br) at the α-position allows for a systematic study of structure-activity relationships, as the electronegativity and size of the halogen influence the reactivity of the carbonyl group. nih.gov While α-halogenation is common, the introduction of alkyl groups at this position is more complex and typically requires the generation of an enolate intermediate followed by reaction with an alkyl halide.

Table 2: Common Reagents for Alpha-Halogenation of Ketones

HalogenReagent(s)Typical Conditions
FluorineSelectfluor® (F-TEDA-BF₄)Acetonitrile (B52724), Room Temp to Reflux sapub.orgresearchgate.netscispace.com
BromineBr₂Acetic Acid libretexts.orglibretexts.org
ChlorineCl₂Acidic Solution libretexts.org
IodineI₂Acidic Solution libretexts.org

It has been noted that in base-promoted α-halogenation, overreaction can occur because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. libretexts.org Therefore, for achieving monohalogenation, acidic conditions are generally preferred. libretexts.org

Conjugates and Hybrid Molecules Incorporating the 2,2,2-Trifluoroethoxyacetic Acid Motif

The unique electronic properties imparted by the fluorinated ethoxy group make this acid a desirable component in the design of more complex molecules, particularly those with applications in medicinal chemistry and materials science.

α-Haloketones are highly valuable precursors for the synthesis of a wide array of heterocyclic compounds. organic-chemistry.org The electrophilic carbonyl carbon and the adjacent carbon bearing a leaving group (the halogen) provide two reactive sites for cyclization reactions with various nucleophiles. For instance, α-haloketones react with aminopyridines to form imidazo[1,2-a]pyridines. organic-chemistry.org A copper-catalyzed aerobic oxidative reaction between 2-aminopyridines and ketones provides a direct route to this heterocyclic system. organic-chemistry.org

Furthermore, the synthesis of fluorinated 1,2,4-oxadiazin-6-ones has been achieved through the rearrangement of 1,2,4-oxadiazoles, demonstrating a pathway to complex fluorinated heterocycles. researchgate.net While direct examples using this compound are not extensively documented, its α-halogenated derivatives would logically serve as excellent starting materials for analogous transformations to produce novel pyridines, imidazoles, and other heterocycles. The synthesis of fluorinated pyridines and diazines can also be achieved through direct C-H fluorination using reagents like silver(II) fluoride, which allows for the incorporation of fluorine into existing heterocyclic systems. researchgate.net

The immobilization of reactive species on polymer supports is a key strategy in green chemistry and high-throughput synthesis. While there is limited specific information on polymer-bound derivatives of this compound in the searched literature, related technologies offer a clear precedent. For example, a recyclable polymer-supported ion pair promoter has been developed to facilitate nucleophilic fluorination reactions with KF. organic-chemistry.org This suggests that the this compound moiety could be tethered to a polymer backbone to create a reusable reagent or scavenger.

Cellulose (B213188), as an abundant and renewable polymer, is a subject of intense research for conversion into value-added chemicals. frontiersin.org Acid-catalyzed processes are used to convert cellulose into platform molecules like levulinic acid. frontiersin.orgfrontiersin.org These reactions often occur in biphasic solvent systems to optimize reaction pathways and product yields. frontiersin.orgfrontiersin.org For example, solid acid catalysts like Amberlyst-15 have been used effectively for the hydrolysis of cellulose. frontiersin.orgfrontiersin.org It is conceivable that cellulose could be chemically modified to incorporate the 2,2,2-trifluoroethoxyacetic acid structure, creating novel functional materials, although this specific application was not found in the provided search results.

Structure-Reactivity Relationships in Related Fluorinated Alpha-Keto Acids

The reactivity of α-keto acids is profoundly influenced by the nature and position of substituents, particularly fluorine atoms. Fluorine's high electronegativity generally increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

The degree of fluorination also plays a critical role in the equilibrium between the keto form and its hydrate. researchgate.net For instance, trifluoroacetylated 1,3-diketones show a strong tendency to form hydrates. researchgate.net This hydration is a key factor in the mechanism of action for many fluorinated ketone inhibitors of enzymes, as they often act as transition-state analogues by forming a stable tetrahedral adduct (a hemiacetal) with a nucleophilic residue in the enzyme's active site. acs.org The balance between the intrinsic electrophilicity of the carbonyl carbon and the keto-hydrate ratio is therefore a crucial determinant of the biological activity of these compounds. researchgate.net

Table 3: Relative Reactivity of α-Haloacetophenones in Borohydride Reduction

CompoundRelative ReactivityRationale for Reactivity
α-BromoacetophenoneMost ReactiveFavorable orbital overlap and leaving group ability. nih.gov
α-ChloroacetophenoneIntermediateBalanced electronic and conformational effects. nih.gov
α-FluoroacetophenoneLeast Reactive (of the halo-ketones)Higher energy barrier to attain the reactive conformation. nih.govbeilstein-journals.org
AcetophenoneSignificantly Less ReactiveLacks the activating effect of the α-halogen. beilstein-journals.org

Applications and Synthetic Utility of 2 Oxo 2 2,2,2 Trifluoroethoxy Acetic Acid in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

2-Oxo-2-(2,2,2-trifluoroethoxy)acetic acid serves as a valuable building block in the synthesis of intricate molecular structures, owing to the unique reactivity conferred by its combination of an α-keto acid and a trifluoroethoxy group.

Precursor in the Synthesis of Fluorinated Heterocycles

The presence of the reactive ketone and carboxylic acid functionalities allows this compound to be a precursor for a variety of fluorinated heterocyclic compounds. For instance, condensation reactions with hydrazine (B178648) derivatives can lead to the formation of hydrazones, which can be further cyclized to produce heterocycles like 1,3,4-oxadiazoles. The trifluoroethoxy group is retained in these structures, imparting unique properties such as increased metabolic stability and lipophilicity, which are highly desirable in medicinal chemistry.

Another key approach to synthesizing fluorinated heterocycles involves cycloaddition reactions. Polyfluoroalkyl thiocarbonyl compounds, for example, are effective dienophiles in [4+2]-cycloaddition reactions with 1,3-dienes, yielding fluorine-containing thiopyrans. nih.gov Similarly, [3+2]-cycloaddition reactions using in situ generated thiocarbonyl ylides with fluorinated dipolarophiles can produce five-membered sulfur heterocycles. nih.gov The strategic incorporation of fluorine or a fluoroalkyl group can originate from either of the reacting partners. nih.gov

The combination of trifluoroacetic acid and 2,2,2-trifluoroethanol (B45653) has been shown to facilitate SNAr reactions between anilines and various heterocycles, including purines and pyrimidines, that are substituted with a leaving group. researchgate.net This method provides a pathway to a range of compounds that contain a "kinase-privileged fragment," which is often associated with potent kinase inhibition. researchgate.net

Utility in Constructing Multi-Functionalized Organic Scaffolds

The dual functionality of this compound makes it an adept tool for constructing multi-functionalized organic scaffolds. The carboxylic acid group can undergo standard transformations such as esterification and amide bond formation, allowing for the introduction of a wide array of functional groups and the extension of the molecular framework. For example, the acid can be converted to an acid chloride, which then readily reacts with various amines to form amides. This versatility is crucial in building complex molecules with tailored properties.

Role in the Generation of Fluorine-Containing Functional Groups

The strategic use of this compound and its derivatives extends to the direct generation of valuable fluorine-containing functional groups.

Access to Trifluoromethyl Ketones via Specific Derivatives

Trifluoromethyl ketones (TFMKs) are a significant class of compounds in medicinal chemistry, often acting as mimics of tetrahedral transition states in enzymatic reactions. nih.gov While direct trifluoromethylation of esters using reagents like the Ruppert-Prakash reagent is a known method, the use of fluoroform (HCF3) as a trifluoromethyl source is also of great interest. nih.gov A system utilizing fluoroform with potassium hexamethyldisilazide (KHMDS) in triglyme (B29127) has been shown to effectively convert esters into trifluoromethyl ketones. nih.gov This process avoids the formation of a double CF3 addition product due to the preferential formation of a stable tetrahedral intermediate. nih.gov

Another approach to α-trifluoromethyl ketones is the 1,2-oxidative trifluoromethylation of olefins. mdpi.com This can be achieved using a trifluoromethyl source like Ag(O2CCF2SO2F) with oxygen as the oxidant. mdpi.com This method offers a direct route to these valuable ketones from readily available starting materials. mdpi.com

Pathways to 18F-Labeled Compounds for Research Applications

The incorporation of the positron-emitting isotope fluorine-18 (B77423) (18F) is of paramount importance for the development of radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research.

Several strategies exist for 18F-labeling. One common method involves the nucleophilic substitution of a suitable leaving group with [18F]fluoride. For instance, molecules containing a good leaving group can be reacted with [18F]F- to introduce the radioisotope. The development of 18F-labeled silicon-based synthons with sufficient in vivo stability is an ongoing area of research. nih.gov

Prosthetic groups are often employed for the 18F-labeling of sensitive biomolecules like peptides. For example, [18F]FDR (2-deoxy-2-[18F]fluoro-D-glucose) and [18F]FBA (4-[18F]fluorobenzaldehyde) can be conjugated to peptides through reactions with alkoxyamines or hydrazines, respectively. nih.gov Electrophilic radiofluorination using reagents like [18F]Selectfluor is another viable, though carrier-added, method. nih.gov

The synthesis of ethyl [18F]trifluoroacetate has been reported, which can then be reduced to produce 2,2,2-[18F]trifluoroethanol, a versatile building block for more complex radiotracers. nih.gov The development of efficient and direct [18F]trifluoromethylation methods is a key focus in the field to expand the scope of PET imaging agents. nih.gov

Enabling Reagent in Catalytic Cycles

While this compound itself is not typically a direct catalyst, its structural motifs are found in compounds that act as organocatalysts or are utilized in catalytic processes. For example, trifluoroacetic acid, a related compound, is widely used in organic synthesis due to its strength as an acid, volatility, and solubility in organic solvents. kangmei.com It is often used to facilitate reactions by protonating substrates or activating catalysts.

The trifluoromethyl group is a key feature in some organocatalysts. For instance, 2,2,2-trifluoroacetophenone (B138007) has been investigated for its catalytic activity in oxidation reactions, often in conjunction with an environmentally benign oxidant like hydrogen peroxide. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the adjacent carbonyl group, making it a key component in the catalytic cycle.

Furthermore, trifluoroperacetic acid (TFPAA), the peroxy acid analog of trifluoroacetic acid, is a powerful oxidizing agent used in various organic transformations, including the Baeyer–Villiger oxidation of ketones and the epoxidation of alkenes. wikipedia.org It can be prepared in situ from trifluoroacetic acid and a source of hydrogen peroxide. wikipedia.org

Contribution to the Development of Novel Synthetic Routes

Currently, there is a lack of available scientific literature detailing the specific contributions of this compound to the development of novel synthetic routes in advanced organic synthesis.

Analytical and Spectroscopic Characterization Methodologies for 2 Oxo 2 2,2,2 Trifluoroethoxy Acetic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in isolating 2-Oxo-2-(2,2,2-trifluoroethoxy)acetic acid from reaction mixtures and accurately determining its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Oxo Acid Analysis

High-performance liquid chromatography (HPLC) is a powerful tool for the analysis of α-oxo acids. nih.gov For compounds like this compound, reversed-phase HPLC is often the method of choice. jchr.org This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. jchr.org

Method development for oxo acid analysis by HPLC often involves optimizing the mobile phase composition, which typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to control pH and improve peak shape. jchr.orgnih.gov For instance, trifluoroacetic acid (TFA) is a common mobile phase modifier that can enhance chromatographic performance, though it can sometimes suppress ionization in mass spectrometry detection. nih.gov The use of a C18 column is standard for the separation of many organic acids. nih.govjchr.org

Purity assessment by HPLC is achieved by integrating the area of the main compound peak and comparing it to the total area of all peaks in the chromatogram. avantorsciences.com The specificity of the method is demonstrated by ensuring that the analyte peak is well-resolved from any impurities or matrix components. jchr.org Linearity studies, where the detector response is measured across a range of concentrations, are essential for quantitative analysis. jchr.org

ParameterTypical ConditionPurpose
Column C18 reversed-phaseSeparation based on hydrophobicity
Mobile Phase Acetonitrile/Water gradientElution of the analyte
Modifier Trifluoroacetic acid (TFA)Improved peak shape and resolution
Detector UV-Vis or Mass SpectrometryAnalyte detection and quantification

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds. nih.gov Since this compound itself is not sufficiently volatile for direct GC analysis, derivatization is necessary. nih.gov This process converts the non-volatile acid into a more volatile derivative, typically an ester. nih.govgcms.cz

A common derivatization strategy for carboxylic acids is esterification. nih.gov For fluorinated compounds, derivatization with an agent like 2,2,2-trifluoroethanol (B45653) (TFE) can produce highly volatile esters that are well-suited for GC analysis, often with electron capture detection (ECD) or mass spectrometry (MSD). nih.gov The reaction conditions, including temperature, time, and catalyst concentration, must be optimized for efficient derivatization. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected, allowing for both qualitative and quantitative analysis. nih.govnih.gov

Derivatization AgentDerivative TypeKey Advantages
2,2,2-Trifluoroethanol (TFE) Trifluoroethyl esterHigh volatility, suitable for GC-ECD/MS
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) esterReduces polarity, increases volatility
Pentafluorobenzyl bromide (PFBBr) Pentafluorobenzyl esterExcellent for trace analysis with ECD

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Fluorine Coupling

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. youtube.com For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete picture of the molecule's carbon-hydrogen framework and the presence of fluorine.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity. Key signals would include those for the methylene (B1212753) (-CH₂-) group adjacent to the trifluoroethoxy group and potentially the acidic proton of the carboxylic acid, although the latter can be broad and its position variable. rsc.orgwashington.edu

¹³C NMR: The carbon-13 NMR spectrum shows signals for each unique carbon atom in the molecule. rsc.orgresearchgate.net The chemical shifts of the carbonyl carbon (C=O) and the carbons bonded to oxygen and fluorine are particularly diagnostic. rsc.orgresearchgate.netrsc.org

¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for confirming the presence and environment of the trifluoromethyl (-CF₃) group. The chemical shift and coupling patterns in the ¹⁹F spectrum provide direct evidence of the fluorinated moiety.

The coupling between ¹H, ¹³C, and ¹⁹F nuclei provides valuable structural information. For example, the protons of the methylene group will show coupling to the adjacent fluorine atoms, resulting in a characteristic splitting pattern in the ¹H NMR spectrum. Similarly, the carbon signals will exhibit coupling to fluorine (J-coupling).

Mass Spectrometry (LC-MS, HRMS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov When coupled with liquid chromatography (LC-MS), it allows for the separation and mass analysis of individual components in a mixture. nih.govdiva-portal.org

LC-MS: This technique is ideal for analyzing this compound as it can be directly interfaced with the HPLC separation. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows for the analysis of polar and thermally labile molecules. nih.govwashington.edu The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, providing the molecular weight of the compound. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. rsc.org This is critical for confirming the identity of this compound and for identifying unknown impurities. By comparing the measured exact mass to the calculated mass for a proposed formula, a high degree of confidence in the compound's identity can be achieved. rsc.org

Impurity profiling by LC-MS involves identifying and quantifying the impurities present in a sample. This is crucial for quality control and for understanding potential side-reactions in the synthesis of the target compound.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule.

X-ray Crystallography for Solid-State Structure Determination

The definitive determination of a molecule's three-dimensional arrangement in the solid state is achieved through single-crystal X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its interactions in a biological or material context.

As of the latest available data, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. The synthesis and isolation of single crystals suitable for diffraction studies can be a challenging endeavor, often hindered by factors such as polymorphism, twinning, or the propensity of the compound to exist in a non-crystalline state.

However, valuable insights into the expected solid-state structure of this compound can be gleaned from the crystallographic data of closely related compounds. For instance, the crystal structure of 2-oxo-2-(2-thienyl)acetic acid reveals a monoclinic crystal system with the space group P21/c. nih.gov A key feature of its solid-state arrangement is the formation of intermolecular hydrogen-bonded dimers. nih.gov It is highly probable that this compound would also exhibit similar dimeric structures, driven by hydrogen bonding between the carboxylic acid moieties of adjacent molecules.

Computational modeling and theoretical calculations can also offer predictive insights into the compound's crystal packing and molecular conformation. Such studies, while not a substitute for experimental data, can provide a working model of the solid-state structure and guide future crystallographic investigations.

Table 1: Comparison of Crystallographic Data for Related Oxoacetic Acid Derivatives

Compound NameCrystal SystemSpace GroupKey Structural Features
2-Oxo-2-(2-thienyl)acetic acidMonoclinicP21/cIntermolecular hydrogen-bonded dimers nih.gov

Note: Data for the title compound is not available and is presented here for comparative and predictive purposes based on a related structure.

The pursuit of a definitive crystal structure for this compound remains an important goal for the complete characterization of this compound. Such data would provide invaluable information for medicinal chemistry, materials science, and other fields where the precise molecular architecture is of paramount importance.

Theoretical and Computational Studies on 2 Oxo 2 2,2,2 Trifluoroethoxy Acetic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of 2-Oxo-2-(2,2,2-trifluoroethoxy)acetic acid. These methods provide insights into the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) and Ab Initio Methods (RHF, MP2, SCS-MP2, G3)

A variety of computational methods are utilized to study fluorinated alpha-keto acids. Density Functional Theory (DFT) is a popular choice for evaluating the chemical reactivity of molecules like amino acids with polar side chains, calculating molecular descriptors and properties from their optimized geometries. mdpi.com For instance, the B3LYP hybrid functional with a 6-31G(d,p) basis set is commonly used for geometry optimization in both vacuum and aqueous environments. mdpi.com

Ab initio methods, such as Restricted Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2), offer a higher level of theory. researchgate.net MP2, in particular, is noted for providing pKa values that are in closer agreement with experimental data compared to HF and DFT-B3LYP methods for some carboxylic acids. researchgate.net While computationally more demanding, these methods account for electron correlation effects, which are important for accurately describing the electronic structure of molecules with heteroatoms like fluorine and oxygen.

Computational Investigations of Acidic Properties and Electron Density Distribution

Computational studies have been effectively used to estimate the acidic properties of fluorinated carboxylic acids. For example, theoretical investigations on a series of straight-chain perfluoroalkyl carboxylic acids (PFCAs) using DFT and other high-level methods like CBS-Q//B3 have shown that the pKa values remain relatively constant at around 0, irrespective of the perfluoroalkyl chain length. researchgate.net This suggests that the strong electron-withdrawing nature of the fluorine atoms is the dominant factor in determining the acidity.

The electron density distribution, which is key to understanding a molecule's reactivity, can also be analyzed using these computational techniques. For this compound, the presence of the trifluoroethoxy group is expected to significantly influence the electron density around the carboxylic acid moiety, thereby affecting its acidity and reactivity. The atomic charges of the acidic proton can be calculated using methods like QTAIM, APT, and Mulliken to correlate with the predicted pKa values. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the reaction mechanisms of alpha-keto acids. These studies provide a detailed picture of the transition states and intermediates involved in chemical reactions.

The decarboxylation of alpha-keto acids is a critical step in many biological processes. nih.gov Computational studies on the binding of alpha-keto acids, such as 4-hydroxyphenylpyruvate (HPP), to enzymes have utilized DFT calculations to define the nature of the binding and understand the subsequent reaction pathways. nih.govnih.govacs.org These studies reveal how the enzyme environment can influence the reactivity of the alpha-keto acid. nih.govnih.govacs.org For instance, the binding of an α-keto acid as a monoanion is crucial for its decarboxylation to facilitate O2 activation in certain non-heme iron enzymes. nih.govnih.govacs.org

In the context of this compound, computational modeling could be employed to study its reactions, such as its interaction with ammonia (B1221849) to form a prochiral imine intermediate, which can then be reduced to an amino acid. researchgate.net Understanding these pathways is vital for applications in synthetic chemistry and drug design.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the conformational landscape and intermolecular interactions of this compound over time.

Intermolecular interactions, particularly hydrogen bonding, are critical in determining the properties of carboxylic acids. The structure of a related compound, 2-oxo-2-(2-thienyl)acetic acid, reveals the formation of intermolecular hydrogen-bonding dimers. nih.gov MD simulations can be used to explore how this compound interacts with itself and with solvent molecules, which is crucial for understanding its behavior in solution.

Computational Design and Virtual Screening of Novel Fluorinated Alpha-Keto Acid Analogues

Computational design and virtual screening are powerful strategies for the discovery of new molecules with desired properties. These approaches are particularly valuable in the development of novel fluorinated alpha-keto acid analogues for various applications, including as potential therapeutic agents.

The process often involves creating a library of virtual compounds and using docking simulations to predict their binding affinity to a biological target. For example, in the design of novel fluoro-analogs of enzyme inhibitors, a structure-based design approach using X-ray crystal structures of the target protein can be employed. nih.gov

In the context of Alzheimer's disease research, derivatives of alpha-keto acids have been synthesized and evaluated as inhibitors of enzymes like β-secretase (BACE-1). acs.org Computational methods can aid in the design of these inhibitors by predicting how modifications to the molecular structure will affect binding potency and selectivity. acs.org The introduction of fluorine-containing groups is a common strategy in drug design to enhance properties such as metabolic stability and binding affinity.

Future Research Directions and Emerging Paradigms in 2 Oxo 2 2,2,2 Trifluoroethoxy Acetic Acid Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional synthetic methods for α-keto acids often involve the use of stoichiometric and hazardous reagents, leading to significant waste generation and environmental concerns. mdpi.comchemistryjournals.net The principles of green chemistry, particularly atom economy, are now guiding the development of more sustainable synthetic pathways. chemistryjournals.netprimescholars.com Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. primescholars.com

Future research in the synthesis of 2-Oxo-2-(2,2,2-trifluoroethoxy)acetic acid will likely focus on moving away from classical oxidation methods that utilize heavy metal oxidants or other hazardous materials. organic-chemistry.org The development of catalytic oxidation processes using molecular oxygen or hydrogen peroxide as the terminal oxidant is a key area of investigation. organic-chemistry.orgorganic-chemistry.org These oxidants are environmentally benign, with water being the primary byproduct. organic-chemistry.org

Another promising avenue is the exploration of biocatalytic routes. Enzymes, such as 2-oxo acid decarboxylases, can offer high selectivity and operate under mild reaction conditions, aligning well with the goals of green chemistry. nih.govnih.gov While challenges in enzyme stability and substrate scope exist, protein engineering and high-throughput screening are expanding the applicability of biocatalysis in the synthesis of complex molecules. nih.gov A patent for improving the synthesis of 2-oxo-2-furans acetic acid highlights methods for recycling unreacted starting materials and intermediates, which improves atom utilization and reduces waste, a strategy that could be adapted for the synthesis of the title compound. google.com

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyAdvantagesChallenges
Traditional Oxidation Well-established methods.Often relies on hazardous and stoichiometric reagents, leading to poor atom economy. mdpi.comorganic-chemistry.org
Catalytic Aerobic Oxidation Uses environmentally benign oxidants like O2; produces water as a byproduct. organic-chemistry.orgorganic-chemistry.orgRequires development of efficient and robust catalysts; potential for over-oxidation. mdpi.com
Biocatalysis High selectivity; mild reaction conditions; environmentally friendly. nih.govEnzyme stability and substrate specificity can be limiting; requires specialized expertise. nih.govnih.gov
Electrochemical Synthesis Avoids the use of chemical oxidants; can be highly selective. rhhz.netMay require specialized equipment; scalability can be a concern. rhhz.net

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is paramount for achieving high selectivity and efficiency in the synthesis of this compound. Transition metal catalysis, particularly with palladium, copper, and iron, has been extensively studied for the synthesis of α-ketoamides and related compounds. acs.org These catalysts can facilitate a variety of transformations, including oxidative amidations and double carbonylations. acs.org Future work will likely focus on developing catalysts that are not only highly active and selective but also based on more abundant and less toxic metals.

The use of organocatalysts, which are small organic molecules, presents an attractive metal-free alternative. organic-chemistry.org For instance, nitroxyl (B88944) radical catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) have been shown to be effective for the chemoselective oxidation of α-hydroxy acids to α-keto acids. organic-chemistry.org The design of new organocatalysts that can operate under mild conditions and with high turnover numbers is an active area of research.

Furthermore, photocatalysis offers a green and sustainable approach, utilizing visible light to drive chemical reactions. organic-chemistry.org The development of photocatalytic systems for the synthesis of α-keto acids from readily available starting materials is a promising research direction. researchgate.net

Design of Advanced Molecular Probes and Labeling Agents

The incorporation of fluorine atoms into molecules can significantly enhance their utility as molecular probes, particularly for ¹⁹F Magnetic Resonance Imaging (MRI). nih.govresearchgate.netacs.org The trifluoroethoxy group in this compound makes it a potential candidate for the development of novel ¹⁹F MRI contrast agents. nih.gov The carboxylic acid functionality provides a handle for conjugation to biomolecules or nanoparticles, enabling targeted imaging. nih.govnih.gov

Future research in this area will involve the design and synthesis of derivatives of this compound that are optimized for imaging applications. This includes modifying the structure to improve relaxation properties and cellular uptake. nih.gov The development of dual-mode probes, combining fluorescence and ¹⁹F MRI capabilities, is another exciting prospect, allowing for complementary imaging modalities. mdpi.com The synthesis of such probes often involves linking a fluorescent dye and a radiolabeled prosthetic group to a biomolecule. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of organic compounds, including improved safety, better reaction control, and enhanced scalability. nih.govnih.govamt.ukvapourtec.com The use of flow microreactors is particularly beneficial for reactions involving hazardous reagents or unstable intermediates, which is often the case in fluorination chemistry. nih.govnih.gov

The integration of the synthesis of this compound into a continuous flow process could lead to a more efficient and safer manufacturing process. eurekalert.orgbritishwaterfilter.comsciencedaily.com Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. nih.gov

Furthermore, the combination of flow chemistry with automated synthesis platforms can enable high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives for biological evaluation. vapourtec.com This approach can significantly accelerate the drug discovery and development process.

Deepening Mechanistic Understanding through Combined Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. Future research on this compound will benefit from a combined experimental and computational approach to elucidate the intricate details of its formation and reactivity.

Experimental techniques such as in-situ spectroscopy and kinetic studies can provide valuable information about reaction intermediates and transition states. nih.gov Computational methods, such as density functional theory (DFT), can be used to model reaction pathways and predict the effect of different catalysts and reaction conditions. The combination of these approaches can provide a comprehensive picture of the reaction mechanism, guiding the optimization of existing synthetic routes and the development of new ones. For example, a proposed mechanism for the decomposition of α-ketoacyl peptides involves the catalytic effect of the α-keto group on the hydrolysis of the neighboring peptide bond. nih.gov Similar mechanistic insights would be invaluable for handling and utilizing this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-oxo-2-(2,2,2-trifluoroethoxy)acetic acid, and how can purity be maximized?

  • Methodology : Synthesis typically involves coupling trifluoroethanol with oxoacetic acid derivatives. A literature-based approach (e.g., using ethyl chlorooxoacetate in THF with dropwise addition to a substrate, as in ) can be adapted. Key steps include:

  • Reagents : Ethyl chlorooxoacetate, trifluoroethanol, THF.
  • Conditions : Reaction at 273 K, followed by vacuum concentration and ethanol recrystallization.
  • Yield Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio) and solvent polarity to improve crystallinity. Purity can be verified via HPLC (≥98%) and NMR (absence of residual solvents).

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodology : Use X-ray crystallography (as in for analogous compounds ) to resolve the crystal structure. Complement with:

  • Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm trifluoroethoxy group integration.
  • Computational Analysis : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and HOMO-LUMO gaps.
    • Data Interpretation : Compare experimental vs. computed bond lengths (e.g., C=O at ~1.21 Å) to validate electronic effects of the trifluoroethoxy group.

Q. What stability challenges arise under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24h; monitor degradation via LC-MS.
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C).
    • Key Findings : Trifluoroethoxy groups often enhance thermal stability but may hydrolyze under alkaline conditions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodology :

  • Experimental Replication : Repeat NMR under standardized conditions (e.g., DMSO-d6, 400 MHz).
  • Dynamic Effects : Consider rotameric equilibria (e.g., trifluoroethoxy rotation) via variable-temperature NMR.
  • Benchmarking : Compare with structurally similar compounds (e.g., ’s ethyl 2-oxo-2-(trimethoxyphenyl)acetate ).
    • Case Study : Discrepancies in 13C^{13}\text{C} shifts may arise from solvent polarity effects or hydrogen bonding.

Q. What computational tools predict the compound’s reactivity in nucleophilic acyl substitution?

  • Methodology :

  • Reactivity Modeling : Use Gaussian or ORCA to calculate Fukui indices for electrophilic sites.
  • Transition State Analysis : Identify energy barriers for nucleophilic attack (e.g., by amines or thiols).
    • Application : Predict regioselectivity in derivatization reactions (e.g., ’s oxidation to oxo derivatives ).

Q. How can reaction conditions be optimized to suppress side products (e.g., dimerization)?

  • Methodology :

  • Kinetic Control : Lower reaction temperature (e.g., 0–5°C) to favor mono-substitution.
  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate coupling while minimizing oligomerization.
    • Data-Driven Design : Use DoE (Design of Experiments) to map interactions between solvent, temperature, and catalyst loading .

Q. What degradation products form under UV/oxidative stress, and how are they identified?

  • Methodology :

  • Forced Degradation : Expose to UV light (254 nm) or H₂O₂ (3% v/v); analyze via LC-HRMS.
  • Fragmentation Pathways : Look for trifluoroethanol cleavage or decarboxylation products.
    • Reference : Analogous studies on chromen-4-one derivatives () suggest photooxidation of acetic acid moieties .

Q. How does the trifluoroethoxy group influence protein binding in biochemical assays?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases).
  • Biophysical Validation : Perform SPR or ITC to measure binding affinities (Kd).
    • Comparative Analysis : Fluorinated groups often enhance binding via hydrophobic effects but may reduce solubility .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC120–125°C
19F^{19}\text{F} NMR Shift400 MHz (DMSO-d6)δ -75 to -78 ppm (CF₃)
LogP (Lipophilicity)Shake-Flask Method1.8 ± 0.2
Thermal DecompositionTGAOnset at 165°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.